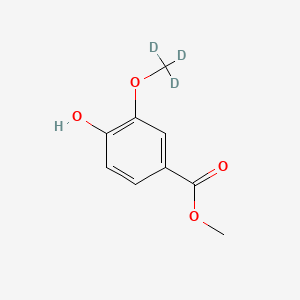

Methyl vanillate-d3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

1394230-40-0 |

|---|---|

分子式 |

C9H10O4 |

分子量 |

185.19 g/mol |

IUPAC 名称 |

methyl 4-hydroxy-3-(trideuteriomethoxy)benzoate |

InChI |

InChI=1S/C9H10O4/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5,10H,1-2H3/i1D3 |

InChI 键 |

BVWTXUYLKBHMOX-FIBGUPNXSA-N |

纯度 |

95% min. |

同义词 |

Methyl vanillate - d3 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl vanillate-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl vanillate-d3 is the deuterated analogue of methyl vanillate (B8668496), a naturally occurring compound found in various plants. This stable isotope-labeled compound serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantitative analysis, where it is employed as an internal standard. Its chemical and physical properties closely mirror those of its non-deuterated counterpart, allowing for accurate quantification by correcting for variations during sample preparation and analysis. Furthermore, the non-deuterated form, methyl vanillate, has been identified as an activator of the Wnt/β-catenin signaling pathway, a critical pathway in cellular processes such as proliferation and differentiation. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its application in quantitative analysis, and its role in studying the Wnt/β-catenin pathway.

Chemical Properties and Data

This compound is characterized by the substitution of three hydrogen atoms with deuterium (B1214612) atoms on the methoxy (B1213986) group at the 3-position of the benzene (B151609) ring. This isotopic labeling results in a mass shift that allows for its differentiation from the endogenous methyl vanillate in mass spectrometric analyses.

| Property | Value | Reference |

| Chemical Name | Methyl 4-hydroxy-3-(methoxy-d3)benzoate | |

| CAS Number | 1394230-40-0 | [1] |

| Molecular Formula | C₉H₇D₃O₄ | [1] |

| Molecular Weight | 185.19 | |

| Appearance | White to off-white solid | |

| Purity | >98% | [2] |

| Isotopic Purity | ≥98% (Deuterium incorporation) |

Synthesis of this compound

The synthesis of this compound can be achieved through the d3-methylation of a suitable precursor, such as vanillic acid or a protected derivative. A general procedure for the d3-methylation of phenols is described below, which can be adapted for the synthesis of this compound.

Experimental Protocol: d3-Methylation of a Phenolic Precursor

Materials:

-

Vanillic acid (or a suitable protected precursor)

-

d3-Methylating agent (e.g., CD₃I, (CD₃)₂SO₄)

-

Base (e.g., K₂CO₃, NaH)

-

Anhydrous solvent (e.g., Acetonitrile (B52724), DMF)

-

Reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the phenolic precursor (1.0 equivalent), the base (2.0 equivalents), and the anhydrous solvent.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the d3-methylating agent (1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction with water and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic purity.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Application in Quantitative Analysis using LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of methyl vanillate in various matrices, including biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it compensates for matrix effects and variations in sample processing.[3][4][5][6]

Experimental Protocol: Quantification of Methyl Vanillate in Biological Samples

Materials:

-

Biological sample (e.g., plasma, urine)

-

This compound internal standard solution of known concentration

-

Acetonitrile (ice-cold) for protein precipitation

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS/MS system

Procedure:

Sample Preparation (Protein Precipitation):

-

Thaw biological samples on ice.

-

Aliquot 100 µL of the sample into a microcentrifuge tube.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the sample for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation.

-

Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive or negative electrospray ionization (ESI).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both methyl vanillate and this compound.

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of calibration standards.

-

Determine the concentration of methyl vanillate in the biological samples from the calibration curve.

Typical LC-MS/MS Method Performance Characteristics

| Parameter | Typical Value |

| Linearity (R²) | ≥ 0.99 |

| Limit of Detection (LOD) | Low ng/mL range |

| Limit of Quantification (LOQ) | Low to mid ng/mL range |

| Accuracy (% Recovery) | 85-115% |

| Precision (%RSD) | < 15% |

Workflow for Quantitative Analysis

Caption: Workflow for the quantification of methyl vanillate using this compound.

Role in Wnt/β-Catenin Signaling Pathway

The non-deuterated form, methyl vanillate, has been shown to be an activator of the Wnt/β-catenin signaling pathway.[1] This pathway is crucial for a multitude of cellular processes, including cell proliferation, differentiation, and embryonic development.[7][8][9][10] Aberrant Wnt signaling is implicated in various diseases, including cancer.

The activation of the Wnt/β-catenin pathway by methyl vanillate involves the following key steps:

-

Inhibition of the Destruction Complex: In the absence of a Wnt signal, a "destruction complex" composed of proteins including Axin, APC, GSK-3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. Methyl vanillate is believed to interfere with the function of this complex.

-

Stabilization and Accumulation of β-catenin: By inhibiting the destruction complex, methyl vanillate leads to the stabilization and accumulation of β-catenin in the cytoplasm.

-

Nuclear Translocation: The accumulated β-catenin then translocates to the nucleus.

-

Gene Transcription: In the nucleus, β-catenin acts as a co-activator, binding to TCF/LEF transcription factors and initiating the transcription of Wnt target genes, such as c-myc and cyclin D1, which promote cell proliferation.

Wnt/β-Catenin Signaling Pathway Activated by Methyl Vanillate

Caption: Activation of the Wnt/β-catenin signaling pathway by Methyl vanillate.

Conclusion

This compound is a critical tool for researchers in analytical chemistry, pharmacology, and drug development. Its utility as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative data obtained from mass spectrometry-based assays. Furthermore, the biological activity of its non-deuterated counterpart as a Wnt/β-catenin pathway activator provides a valuable pharmacological tool for studying this important signaling cascade. The detailed protocols and data presented in this guide offer a comprehensive resource for the effective application of this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocrick.com [biocrick.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. rsc.org [rsc.org]

- 5. lcms.cz [lcms.cz]

- 6. texilajournal.com [texilajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Chemical Properties of Methyl vanillate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Methyl vanillate-d3, a deuterated analog of Methyl vanillate (B8668496). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, metabolic studies, and analytical chemistry, where isotopically labeled compounds are crucial for quantitative analysis and tracer studies.

Core Chemical Properties

This compound is the deuterated form of Methyl vanillate, a naturally occurring compound found in various plants. The deuterium (B1214612) labeling in the methoxy (B1213986) group makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Quantitative Data Summary

The key chemical and physical properties of this compound and its non-deuterated analog are summarized in the tables below for direct comparison.

Table 1: General Chemical Properties

| Property | This compound | Methyl vanillate |

| Molecular Formula | C₉H₇D₃O₄ | C₉H₁₀O₄[1] |

| Molecular Weight | 185.20 | 182.17 |

| CAS Number | 1394230-40-0 | 3943-74-6[1] |

| Synonyms | Methyl 4-hydroxy-3-(methoxy-d3)benzoate | Methyl 4-hydroxy-3-methoxybenzoate[1] |

Table 2: Physical Properties

| Property | Value |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 64-67 °C |

| Boiling Point | 285-287 °C at 760 mmHg |

| Solubility | Soluble in DMSO and Methanol (B129727) |

Synthesis and Analytical Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and analytical techniques.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the esterification of vanillic acid followed by deuterated methylation of the phenolic hydroxyl group.

Experimental Protocol:

-

Esterification of Vanillic Acid:

-

Dissolve vanillic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid, and remove the methanol under reduced pressure.

-

Extract the crude Methyl vanillate with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

-

Deuterated Methylation:

-

To a solution of the purified Methyl vanillate in an appropriate solvent (e.g., acetone), add a base such as potassium carbonate.

-

Add deuterated methyl iodide (CD₃I) to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Filter off the inorganic salts and evaporate the solvent.

-

Purify the resulting this compound by column chromatography.

-

Analytical Methods

¹H NMR (400 MHz, CDCl₃): The ¹H NMR spectrum of this compound is expected to be very similar to that of Methyl vanillate, with the key difference being the absence of the methoxy proton signal (around 3.9 ppm). The aromatic protons will show characteristic shifts and coupling patterns.

¹³C NMR (100 MHz, CDCl₃): The ¹³C NMR spectrum will also be nearly identical to the non-deuterated standard. The deuterated methoxy carbon will exhibit a multiplet due to C-D coupling and will have a significantly lower intensity.

Table 3: Expected ¹H NMR Chemical Shifts (CDCl₃)

| Protons | Methyl vanillate (ppm)[1][2] | This compound (Expected ppm) |

| -OCH₃ | ~3.92 (s, 3H) | Absent |

| -COOCH₃ | ~3.89 (s, 3H) | ~3.89 (s, 3H) |

| Aromatic-H | ~6.9-7.7 (m, 3H) | ~6.9-7.7 (m, 3H) |

| -OH | ~6.0 (br s, 1H) | ~6.0 (br s, 1H) |

Table 4: Expected ¹³C NMR Chemical Shifts (CDCl₃)

| Carbon | Methyl vanillate (ppm)[1] | This compound (Expected ppm) |

| -OC H₃ | ~56.1 | ~56.1 (multiplet, lower intensity) |

| -COOC H₃ | ~51.9 | ~51.9 |

| Aromatic-C | ~111-150 | ~111-150 |

| -C =O | ~167.0 | ~167.0 |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard technique for the analysis of Methyl vanillate and its deuterated analog. The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 185, which is 3 mass units higher than that of the non-deuterated compound (m/z 182). The fragmentation pattern is expected to be similar, with key fragments also showing a +3 Da shift if they retain the deuterated methoxy group.

Experimental Protocol for GC-MS:

-

Column: DB-5ms or equivalent non-polar capillary column.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium.

-

MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.

Reverse-Phase HPLC (RP-HPLC): RP-HPLC can be used for the separation and quantification of Methyl vanillate. A C18 column is typically employed with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid for better peak shape) and an organic solvent such as methanol or acetonitrile. Detection is commonly performed using a UV detector at around 260 nm. The retention time of this compound will be virtually identical to that of Methyl vanillate under the same conditions.

Biological Activity and Signaling Pathway

Methyl vanillate has been identified as an activator of the Wnt/β-catenin signaling pathway.[3] This pathway is crucial for a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the Wnt/β-catenin pathway is implicated in various diseases, including cancer and developmental disorders.

The activation of this pathway by Methyl vanillate involves the stabilization of the β-catenin protein. In the "off" state, a destruction complex (containing APC, Axin, GSK3, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. When a Wnt ligand binds to its receptor complex (Frizzled and LRP5/6), the destruction complex is inhibited. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes.

Safety and Handling

Methyl vanillate is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide provides a foundational understanding of the chemical properties, synthesis, analysis, and biological relevance of this compound. The provided protocols and data are intended to facilitate its application in research and development.

References

Methyl Vanillate-d3: A Technical Guide for Researchers

CAS Number: 1394230-40-0

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with Methyl vanillate-d3. This deuterated analog of methyl vanillate (B8668496) is a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies.

Physicochemical Properties

This compound shares nearly identical physicochemical properties with its non-deuterated counterpart, methyl vanillate. The primary difference is its increased molecular weight due to the presence of three deuterium (B1214612) atoms in the methyl group.

| Property | Value | Reference |

| Molecular Formula | C₉H₇D₃O₄ | [1] |

| Molecular Weight | 185.20 g/mol | Calculated |

| Appearance | Light yellow solid | [2] |

| Melting Point | 64-67 °C | [3] |

| Boiling Point | 285-287 °C | [3] |

| Solubility | Soluble in chloroform (B151607) and methanol. | [3] |

| Purity | ≥95% | [1] |

| Unlabeled CAS Number | 3943-74-6 | [1] |

Synthesis

A common method for the synthesis of deuterated aromatic methyl ethers involves the reaction of a corresponding phenol (B47542) with a deuterated methylating agent. The following protocol is adapted from the synthesis of [d₃]vanillin.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Protocatechuic acid methyl ester (Methyl 3,4-dihydroxybenzoate)

-

[d₃]Methyl iodide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of protocatechuic acid methyl ester (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add [d₃]methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Logical Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

Deuterated compounds like this compound are invaluable tools in mass spectrometry-based bioanalytical assays.[5] They are primarily used as internal standards for the accurate quantification of the corresponding non-deuterated analyte in complex biological matrices such as plasma, urine, and tissue homogenates.[6]

The key advantages of using a deuterated internal standard include:

-

Similar Chemical and Physical Properties: Ensures co-elution with the analyte during chromatographic separation and similar behavior during sample preparation.

-

Correction for Matrix Effects: Compensates for ion suppression or enhancement in the mass spectrometer, leading to more accurate and precise quantification.[5]

-

Improved Method Robustness: Minimizes variability introduced during sample handling and analysis.[6]

Experimental Protocol: Quantification of Methyl Vanillate in Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol provides a general framework for the quantification of methyl vanillate in plasma. Optimization of specific parameters will be required for individual instruments and applications.

Materials:

-

Human plasma (or other biological matrix)

-

Methyl vanillate (analyte) standard solutions

-

This compound (internal standard) working solution

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Ultrapure water

-

LC-MS/MS system

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 25 µL of the this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of methyl vanillate from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Methyl vanillate: Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion

-

This compound: Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of methyl vanillate to this compound against the concentration of the calibration standards.

-

Determine the concentration of methyl vanillate in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Workflow for Bioanalytical Quantification

Caption: Bioanalytical workflow using an internal standard.

Biological Context: Signaling Pathways of Methyl Vanillate

While this compound is primarily used as an analytical standard, its non-deuterated form, methyl vanillate, has been shown to modulate specific signaling pathways. Understanding these pathways provides a biological context for studies involving this compound.

Wnt/β-catenin Signaling Pathway

Methyl vanillate is an activator of the Wnt/β-catenin signaling pathway.[7][8] This pathway is crucial for embryonic development, tissue homeostasis, and stem cell regulation.[9] In the "off" state, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation.[10] Wnt ligands bind to Frizzled and LRP5/6 co-receptors, leading to the inhibition of the destruction complex.[10][11] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for target genes.[9]

Caption: Overview of the TRPV1 signaling pathway.

Safety Information

The safety information for this compound is expected to be similar to that of methyl vanillate. Always refer to the latest Safety Data Sheet (SDS) provided by the supplier before handling the compound.

General Precautions:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [2][12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [12]* First Aid:

-

Skin Contact: Wash off immediately with plenty of water. [2] * Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. [2] * Inhalation: Move to fresh air. [2] * Ingestion: Clean mouth with water and drink plenty of water afterwards. [2] This technical guide provides a comprehensive overview of this compound for research and development purposes. By understanding its properties, synthesis, applications, and the biological context of its non-deuterated form, researchers can effectively utilize this valuable tool in their studies.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Facile synthesis of deuterated and [14C]labeled analogues of vanillin and curcumin for use as mechanistic and analytical tools - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. biomedres.us [biomedres.us]

- 8. SYNTHESIS OF DEUTERIUM LABELLED METHYL CHLOROFORMATE | Tumanov | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 9. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synthesis of Methyl Vanillate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl vanillate-d3, an isotopically labeled form of Methyl vanillate. Deuterated compounds, such as this compound, are valuable tools in drug discovery and development, serving as internal standards for pharmacokinetic studies, aiding in metabolite identification, and potentially offering improved metabolic profiles.[1][2] This document outlines a detailed experimental protocol for the synthesis, presents key quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Synthetic Strategy

The primary and most direct method for the synthesis of this compound is through the esterification of vanillic acid with deuterated methanol (B129727). A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

An alternative, though less direct, approach involves the selective O-methylation of a suitable precursor, such as methyl 3,4-dihydroxybenzoate, using a deuterated methylating agent like iodomethane-d3. This method is analogous to the reported synthesis of vanillin-d3.[3][4]

This guide will focus on the Fischer-Speier esterification of vanillic acid with deuterated methanol due to its straightforward nature and high potential for isotopic incorporation.

Reaction Pathway

The synthesis of this compound from vanillic acid proceeds via an acid-catalyzed esterification. The reaction mechanism involves the protonation of the carbonyl oxygen of vanillic acid, followed by nucleophilic attack by deuterated methanol. Subsequent dehydration yields the desired deuterated ester.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facile synthesis of deuterated and [14C]labeled analogues of vanillin and curcumin for use as mechanistic and analytical tools - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile synthesis of deuterated and [(14) C]labeled analogs of vanillin and curcumin for use as mechanistic and analytical tools - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Methyl Vanillate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl vanillate-d3, a deuterated analog of methyl vanillate (B8668496). It covers its molecular properties, potential therapeutic applications, and relevant experimental methodologies. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Quantitative Data

For clarity and direct comparison, the fundamental molecular data for both methyl vanillate and its deuterated form are summarized below.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Methyl Vanillate | C₉H₁₀O₄ | 182.17[1][2] | 182.057908808[3] |

| This compound | C₉H₇D₃O₄ | 185.20 | 185.076757 |

Note: The molecular weight and monoisotopic mass for this compound were calculated based on its chemical formula[4].

Introduction to Methyl Vanillate and its Deuterated Analog

Methyl vanillate is a benzoate (B1203000) ester derived from vanillic acid.[2] It is a naturally occurring compound found in various plants, including Oryza sativa Linn. and Hovenia dulcis Thunb.[5][6] In recent years, methyl vanillate has garnered significant interest within the scientific community due to its activity as a Wnt/β-catenin pathway activator.[5][7] This signaling pathway is crucial in a multitude of cellular processes, including cell proliferation, differentiation, and fate determination.

The deuterated form, this compound, incorporates three deuterium (B1214612) atoms in the methyl group. The substitution of hydrogen with deuterium, a stable isotope, is a common strategy in drug development.[7] This modification can potentially alter the pharmacokinetic and metabolic profiles of a compound, often leading to improved metabolic stability.[7]

Therapeutic Potential and Applications in Drug Development

The activation of the Wnt/β-catenin signaling pathway by methyl vanillate positions it as a promising candidate for various therapeutic applications.

Osteoporosis

Research has indicated that methyl vanillate can induce osteoblast differentiation and increase bone mass.[1][6] It has been shown to elevate the expression of key differentiation markers such as RUNX2, BMP2, ALP, and OCN in a dose-dependent manner.[8] Furthermore, methyl vanillate decreases the expression of RANKL and increases the expression of OPG.[8] These findings suggest its potential as a lead anabolic agent for the development of anti-osteoporosis drugs.[1]

Androgenetic Alopecia

Topical application of methyl vanillate has been explored as a treatment for androgenetic alopecia (female pattern hair loss). A clinical study demonstrated that a 0.2% methyl vanillate formulation increased both hair count and hair mass index over a six-month period.[9] The underlying mechanism is believed to be the induction of WNT10B expression in the scalp, a component of the Wnt/β-catenin pathway that promotes the transition of hair follicles into the anagen (growth) phase.[9]

Experimental Protocols

The following are representative experimental protocols relevant to the study of methyl vanillate and the synthesis of its deuterated analog.

Protocol 1: General Procedure for d3-Methylation

This protocol provides a general method for the introduction of a d3-methyl group onto a molecule, which can be adapted for the synthesis of this compound from a suitable precursor.

Materials:

-

Substrate (e.g., a demethylated precursor of methyl vanillate)

-

Heterogeneous d3-methylating reagent (e.g., TT-OP-CD₃)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (MeCN)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Dichloromethane

Procedure:

-

To a Schlenk tube, add the substrate (1.0 equivalent), the heterogeneous d3-methylating reagent, and potassium carbonate (2.0 equivalents).

-

Add acetonitrile to the mixture.

-

Stir the reaction at room temperature for 12 hours.

-

After the reaction is complete, centrifuge the mixture to separate the solid reagent.

-

Wash the recovered solid reagent with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the d3-methylated product.

This is a generalized protocol based on a method for d3-methylation of various biologically active molecules and may require optimization for the specific synthesis of this compound.[10]

Protocol 2: In Vitro Osteoblast Differentiation Assay

This protocol outlines a method to assess the effect of methyl vanillate on osteoblast differentiation.

Cell Culture:

-

Seed calvarial osteoblasts in 12-well plates at a density of 3x10⁴ cells/well.

-

Culture the cells for 24 hours.

Treatment:

-

Treat the cells with varying concentrations of methyl vanillate (e.g., 0-100 μM) for 24 hours.[7]

Analysis of β-catenin Nuclear Translocation:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.2% Triton X-100.

-

Block with 5% bovine serum albumin (BSA).

-

Incubate with a primary antibody against β-catenin overnight at 4°C.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the fluorescence signal using confocal microscopy to assess the nuclear translocation of β-catenin.[8]

Alkaline Phosphatase (ALP) Activity Assay:

-

After treatment with methyl vanillate, lyse the cells.

-

Measure the ALP activity in the cell lysates using a commercially available kit. Methyl vanillate has been shown to dose-dependently elevate ALP activity in calvarial osteoblasts.[7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

References

- 1. Methyl vanillate | Wnt/β-catenin Activator | AmBeed.com [ambeed.com]

- 2. Methyl Vanillate | C9H10O4 | CID 19844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aromaLAB Shop - this compound [shop.aromalab.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Methyl Vanillate | Wnt/beta-catenin | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. pharcos.com [pharcos.com]

- 10. Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Methyl Vanillate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl vanillate-d3, a deuterated isotopologue of Methyl vanillate (B8668496). This document is intended for use by researchers, scientists, and professionals in drug development and related fields. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a visualization of the relevant biological signaling pathway.

Core Physical and Chemical Properties

This compound, with the chemical formula C₉H₇D₃O₄, is the deuterated form of Methyl vanillate, where the three hydrogen atoms of the methoxy (B1213986) group are replaced with deuterium.[1] This isotopic labeling is particularly useful in pharmacokinetic and metabolic studies, allowing for the differentiation and quantification of the compound from its endogenous or non-labeled counterparts.[2]

Table 1: Physical and Chemical Properties of Methyl vanillate and this compound

| Property | Methyl vanillate | This compound | Data Source |

| Molecular Formula | C₉H₁₀O₄ | C₉H₇D₃O₄ | [3] |

| Molecular Weight | 182.17 g/mol | 185.20 g/mol | [1] |

| CAS Number | 3943-74-6 | 1394230-40-0 | [1] |

| Appearance | White to light yellow solid | Solid | |

| Melting Point | 64-67 °C | Not explicitly available; expected to be very similar to Methyl vanillate. | [3] |

| Boiling Point | 285-287 °C | Not explicitly available; expected to be very similar to Methyl vanillate. | [3] |

| Solubility | Soluble in chloroform (B151607) and methanol. | Expected to have similar solubility. | [3] |

Experimental Protocols

The following are detailed, standardized methodologies for determining the key physical properties of organic compounds like this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).

-

The melting point range is reported as T1-T2.

Determination of Boiling Point (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Place a small amount (0.5-1 mL) of liquid this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into a heating bath.

-

Heat the bath gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.

Determination of Solubility (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

-

Place the vial in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand in the constant temperature bath for a sufficient time for the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered saturated solution with the solvent.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method, such as HPLC-UV.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Biological Activity: Wnt/β-Catenin Signaling Pathway

Methyl vanillate is a known activator of the Wnt/β-catenin signaling pathway.[2] This pathway is crucial for a wide range of cellular processes, including proliferation, differentiation, and cell fate determination. Dysregulation of this pathway is implicated in various diseases, including cancer.

The activation of the Wnt/β-catenin pathway by Methyl vanillate involves the stabilization and nuclear translocation of β-catenin. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex" consisting of Axin, APC, GSK3, and CK1. Upon activation by a ligand like Methyl vanillate, this complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF family transcription factors to regulate the expression of target genes.

Caption: Wnt/β-catenin signaling pathway activated by this compound.

Experimental Workflow for Assessing Wnt/β-Catenin Pathway Activation

The following workflow outlines a typical experiment to confirm the activation of the Wnt/β-catenin pathway by this compound in a cell-based assay.

Caption: Workflow for assessing Wnt/β-catenin pathway activation.

References

A Technical Guide to the Purity and Isotopic Enrichment of Methyl vanillate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the purity and isotopic enrichment of Methyl vanillate-d3. It outlines the common analytical techniques and experimental protocols used to determine these critical parameters, presenting quantitative data in a clear and accessible format. This document is intended to serve as a comprehensive resource for professionals in research and drug development who utilize isotopically labeled compounds.

This compound is the deuterated form of Methyl vanillate (B8668496), a benzoate (B1203000) ester of vanillic acid.[1][2][3] The incorporation of deuterium (B1214612) isotopes is a valuable technique in drug development, primarily used as a tracer for quantification in pharmacokinetic studies.[1] Deuteration can also influence the metabolic profiles of drug candidates, potentially enhancing their efficacy.[1][4] Therefore, accurately determining the chemical purity and the degree of isotopic enrichment is paramount for reliable experimental outcomes.

Quantitative Data Summary

The quality of this compound is defined by its chemical purity and its isotopic enrichment. The following tables summarize typical specifications and findings for this compound.

Table 1: Chemical Purity of Methyl vanillate Analogs

| Compound | Purity Specification | Analytical Method | Source |

| This compound | ≥ 95% | Not specified | aromaLAB[5] |

| Methyl vanillate | 99% | Not specified | Sigma-Aldrich |

| Methyl vanillate | 99% | Not specified | Thermo Scientific[6] |

Table 2: Isotopic Enrichment of Deuterated Compounds

| Compound | Isotopic Enrichment | Analytical Method | Source |

| Vanillin-d3 | 97.5% Deuterium | ¹H NMR & Mass Spectrometry | Schneider & Rolando |

| General Deuterated Compounds | Typically > 98% | HR-MS & NMR | Analytical Methods (RSC)[4] |

| Deuterium Gas (Precursor) | 99.8 atom% D to 99.98 atom% D | Not specified | Zeochem[7] |

Experimental Protocols and Methodologies

A multi-technique approach is essential for the comprehensive characterization of this compound, ensuring both its chemical purity and isotopic integrity. The primary methods employed are High-Performance Liquid Chromatography (HPLC) for purity, and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for isotopic enrichment and structural confirmation.[4][8]

The general workflow for validating the purity and isotopic enrichment of a synthesized or procured batch of this compound involves a sequential analysis to confirm identity, quantify impurities, and determine the extent of deuterium incorporation.

Caption: High-level workflow for this compound analysis.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of non-volatile organic compounds like this compound by separating the main component from potential impurities.[8]

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both typically containing 0.1% formic acid to ensure good peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where Methyl vanillate has strong absorbance, such as 254 nm.[8]

-

Sample Preparation: A sample of the this compound is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 1 mg/mL). The solution is then filtered through a 0.45 µm syringe filter before injection.[8]

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[8]

Caption: Workflow for HPLC purity analysis.

Mass spectrometry is a critical tool for determining isotopic enrichment by measuring the mass-to-charge ratio (m/z) of the molecule and its isotopologues. High-resolution mass spectrometry (HR-MS) is particularly effective for this purpose.[4]

Experimental Protocol:

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an electrospray ionization (ESI) source, is commonly used.[4]

-

Method: The sample is introduced into the mass spectrometer, and a full scan mass spectrum is acquired.

-

Data Analysis:

-

The molecular ion peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) Methyl vanillate are identified. The theoretical molecular weight of unlabeled Methyl vanillate (C₉H₁₀O₄) is approximately 182.17 g/mol . The d3 variant will have a higher mass.

-

The intensities of these isotopic peaks are integrated.

-

The isotopic enrichment is calculated based on the relative intensities of the d3 peak compared to the sum of all relevant isotopic peaks.

-

Caption: Workflow for MS isotopic enrichment analysis.

NMR spectroscopy confirms the structural integrity of the molecule and provides insights into the position and extent of deuterium labeling.[4]

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) that does not have signals interfering with the analyte.[2][9]

-

¹H NMR Analysis:

-

In a ¹H NMR spectrum of this compound, the signal corresponding to the methoxy (B1213986) protons (-OCH₃) should be significantly diminished or absent compared to the spectrum of the unlabeled compound.[9]

-

The degree of deuteration at this position can be estimated by comparing the integration of the residual -OCH₂D or -OCHD₂ signals to the integration of other non-deuterated protons on the aromatic ring.

-

-

¹³C NMR Analysis:

-

In the ¹³C NMR spectrum, the carbon atom attached to the deuterated methyl group (¹³C-D) will exhibit a multiplet signal due to coupling with deuterium (spin I=1), and its chemical shift may be slightly different from the corresponding carbon in the unlabeled compound.[10]

-

-

Quantitative NMR (qNMR): For a more precise purity measurement, qNMR can be employed by adding a certified internal standard to the sample. Purity is calculated by comparing the integral of a specific analyte proton signal with the integral of a known proton signal from the standard.[8]

Caption: Workflow for NMR structural and isotopic analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Methyl Vanillate | C9H10O4 | CID 19844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. microchem.fr [microchem.fr]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. aromaLAB Shop - this compound [shop.aromalab.de]

- 6. Methyl vanillate, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 8. benchchem.com [benchchem.com]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0240266) [hmdb.ca]

- 10. Methyl vanillate(3943-74-6) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Safe Handling of Methyl Vanillate

Disclaimer: This document provides a comprehensive safety overview for Methyl vanillate (B8668496) (CAS No. 3943-74-6). The information presented is intended to serve as a close proxy for Methyl vanillate-d3, as a specific Safety Data Sheet (SDS) for the deuterated isotopologue was not available at the time of this writing. Professionals should handle deuterated compounds with at least the same level of care as their non-deuterated counterparts and consult the direct supplier for a specific SDS.

Substance Identification and Properties

Methyl vanillate is an organic compound that appears as a light yellow to beige powder or granules.[1] It is the methyl ester of vanillic acid and is used in laboratories, as a flavoring agent, and in the manufacturing of other substances.[1][2][3]

Chemical and Physical Data

The physical and chemical properties of Methyl vanillate are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | [2][4] |

| Molecular Weight | 182.17 g/mol | [4] |

| CAS Number | 3943-74-6 | [2][3] |

| Appearance | Solid. Light yellow powder or granules.[1][5][6] | [1][5][6] |

| Melting Point | 64 - 67 °C (147 - 153 °F) | [2][5] |

| Boiling Point | 285 - 287 °C (545 - 549 °F) | [5] |

| Solubility | Soluble in chloroform (B151607) and methanol; insoluble in water.[1][7] | [1][7] |

| Vapor Pressure | 0.002 mmHg @ 25 °C (estimated) | [8] |

| Stability | Stable under normal handling and storage conditions.[2][5] | [2][5] |

Hazard Identification and Classification

Methyl vanillate is classified as a hazardous substance according to the Globally Harmonized System (GHS).[2][3]

GHS Classification

| Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3] |

Hazard Ratings

| Rating System | Health | Flammability | Reactivity/Instability | Special |

| NFPA | 2 | 0 | 0 | - |

| HMIS III | 2 | 0 | 0 | - |

-

NFPA Health Hazard 2: Intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.[2]

-

NFPA Fire Hazard 0: Materials that will not burn.[2]

-

NFPA Reactivity 0: Normally stable, even under fire exposure conditions, and are not reactive with water.[2]

Safe Handling and Experimental Protocols

Proper handling and storage are crucial to minimize risks associated with Methyl vanillate.

Personal Protective Equipment (PPE) and Handling Workflow

A standard workflow for handling this chemical involves a sequence of checks and the use of appropriate PPE.

Storage and Incompatibilities

-

Storage Conditions: Store in a dry, cool, and well-ventilated area.[2] Keep containers tightly closed when not in use.[2] The recommended storage class is TRGS 510, Class 11 for combustible solids.

-

Incompatible Materials: Avoid strong oxidizing agents.[2][5]

Emergency and First-Aid Procedures

In case of exposure, follow these first-aid measures immediately.

First-Aid Response Protocol

The logical flow for responding to an exposure event is outlined below.

Fire-Fighting and Accidental Release

-

Fire-Fighting: Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[3] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

-

Accidental Release: Ensure adequate ventilation and wear appropriate PPE.[5] Avoid generating dust. Sweep or shovel spills into a suitable container for disposal according to local regulations.[2][3]

Toxicological and Ecological Information

The toxicological properties of Methyl vanillate have not been fully investigated.[5]

Summary of Toxicological Data

| Endpoint | Result / Finding | Reference |

| Acute Toxicity | No acute toxicity information is available for this product.[5][6] Mouse LD50 (intravenous) is 180 mg/kg.[8] | [5][6][8] |

| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | [2][3] |

| Eye Damage/Irritation | Causes serious eye irritation.[2][3] | [2][3] |

| Respiratory Irritation | May cause respiratory irritation.[2][3] | [2][3] |

| Sensitization | No information available.[5] The skin sensitization endpoint was evaluated as being below the Dermal Sensitization Threshold (DST) for reactive materials.[9] | [5][9] |

| Germ Cell Mutagenicity | Not classified.[2] Based on available data, it does not present a concern for genotoxic potential.[9] | [2][9] |

| Carcinogenicity | Not classified.[2] No known carcinogenic chemicals are in this product.[6] | [2][6] |

| Reproductive Toxicity | Not classified.[2] No data available.[6] Systemic exposure is below the TTC for reproductive toxicity.[9] | [2][6][9] |

Ecological Data

There is limited information available on the ecological effects of Methyl vanillate. It is advised not to let the product enter drains.[5] No substances are known to be hazardous to the environment or not degradable in wastewater treatment plants.[6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Methyl Vanillate | C9H10O4 | CID 19844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Methyl vanillate | 3943-74-6 [chemicalbook.com]

- 8. methyl vanillate, 3943-74-6 [thegoodscentscompany.com]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Commercial Suppliers and Technical Profile of Methyl Vanillate-d3: A Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available Methyl vanillate-d3. The document outlines key specifications from various suppliers, proposes a likely synthetic and purification workflow, and details a standard quality control testing protocol. This guide is intended to serve as a valuable resource for sourcing and utilizing this stable isotope-labeled compound in research applications.

Commercial Availability and Specifications

This compound, the deuterated form of Methyl vanillate (B8668496), is available from several commercial chemical suppliers. While comprehensive data sheets are not always publicly accessible, the following table summarizes the available quantitative data to facilitate comparison between suppliers. Researchers are advised to request detailed certificates of analysis for batch-specific information.

| Supplier | Product Code/CAS No. | Purity | Molecular Formula | Molecular Weight | Notes |

| aromaLAB | - / 1394230-40-0 | ≥ 95%[1] | C₉H₇D₃O₄[1] | 185.19 g/mol (approx.) | - |

| MedchemExpress | HY-75342S | Not specified | Not specified | Not specified | Labeled as a stable isotope of Methyl vanillate (HY-75342). |

| Simson Pharma | - / 3943-74-6 (unlabeled) | Not specified | Not specified | Not specified | Provides a Certificate of Analysis with every compound[2]. |

| Sigma-Aldrich | 138126 (unlabeled) | 99% (for unlabeled) | C₉H₁₀O₄ (unlabeled) | 182.17 g/mol (unlabeled) | Data for the non-deuterated form. |

| CymitQuimica | - / 3943-74-6 (unlabeled) | >98.0% (GC, for unlabeled) | C₉H₁₀O₄ (unlabeled)[3] | 182.18 g/mol (unlabeled)[3] | Data for the non-deuterated form. |

| DC Chemicals | DC37334 (unlabeled) | Not specified | C₉H₁₀O₄ (unlabeled)[4] | 182.18 g/mol (unlabeled)[4] | Data for the non-deuterated form. |

Proposed Synthesis and Purification Workflow

While specific proprietary synthesis and purification protocols for this compound are not publicly disclosed by suppliers, a probable synthetic route can be inferred from standard organic chemistry principles and related deuteration procedures. A plausible approach involves the O-methylation of a suitable precursor using a deuterated methyl source.

Proposed Synthetic Pathway

A likely synthetic route to this compound is the Williamson ether synthesis, starting from a protected vanillic acid derivative to ensure selective methylation.

References

The Role of Methyl Vanillate-d3 in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential applications of Methyl vanillate-d3, a deuterated stable isotope-labeled compound, in metabolic studies. While specific research utilizing this compound is not extensively documented in publicly available literature, this guide extrapolates its role based on the well-established principles of stable isotope labeling in drug metabolism and the known metabolic pathways of its non-deuterated counterpart, methyl vanillate (B8668496).

Introduction to Stable Isotope Labeling in Metabolic Research

Stable isotope-labeled compounds are indispensable tools in modern metabolic research and drug development.[1] The substitution of an atom with its heavier, non-radioactive isotope (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C) creates a molecule that is chemically identical to the parent compound but physically distinguishable by its mass.[1] This mass difference allows for precise tracking and quantification using mass spectrometry.

Deuterium (²H or D) labeling, as in this compound, is a common strategy employed for several key purposes in metabolic studies:

-

As an Internal Standard: Deuterated compounds are considered the gold standard for internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[1] They exhibit nearly identical physicochemical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization efficiency and matrix effects, thus correcting for variations during sample preparation and analysis.

-

As a Metabolic Tracer: Labeled compounds can be administered in vivo or in vitro to trace the metabolic fate of a parent molecule. By tracking the appearance of the isotopic label in various metabolites, researchers can elucidate metabolic pathways and identify novel biotransformation products.

-

To Investigate Kinetic Isotope Effects: The substitution of hydrogen with deuterium can sometimes slow down metabolic reactions that involve the cleavage of the C-H bond. This "kinetic isotope effect" can be exploited to understand reaction mechanisms and to develop "metabolically shielded" drug candidates with improved pharmacokinetic profiles.

Proposed Metabolic Pathways of Methyl Vanillate

Methyl vanillate, as the methyl ester of vanillic acid, is expected to undergo several metabolic transformations. Understanding these pathways is crucial for designing studies where this compound would be used as a tracer or for quantifying its metabolites. The primary metabolic routes for vanillic acid and related phenolic compounds include O-demethylation, reduction, and decarboxylation.

-

O-Demethylation: A common metabolic pathway for methoxylated aromatic compounds is the removal of the methyl group from the methoxy (B1213986) moiety. In the case of vanillic acid, this is catalyzed by O-demethylases to form protocatechuic acid.[2][3][4][5]

-

Reduction: The carboxylic acid group of vanillic acid can be reduced to form vanillin (B372448) (an aldehyde) and subsequently vanillyl alcohol.[6][7][8][9][10][11]

-

Decarboxylation: Vanillic acid can undergo decarboxylation to yield guaiacol.[6][12]

Based on these known pathways for the parent acid, the metabolism of methyl vanillate likely involves initial hydrolysis of the ester to vanillic acid, followed by these subsequent transformations.

This compound as an Internal Standard for Quantitative Bioanalysis

The primary and most immediate application of this compound is as an internal standard for the accurate and precise quantification of methyl vanillate in biological matrices such as plasma, urine, or tissue homogenates using LC-MS/MS.

Principle

In a typical quantitative LC-MS/MS workflow, a known amount of this compound is added to the biological sample at the beginning of the sample preparation process. Both the analyte (methyl vanillate) and the internal standard (this compound) are extracted, concentrated, and analyzed together. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. In the mass spectrometer, the two compounds are distinguished by their different masses. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the concentration of the analyte in the original sample, thereby correcting for variability.

Exemplary Experimental Protocol for Quantification in Human Plasma

The following is a generalized protocol for the quantification of methyl vanillate in human plasma using this compound as an internal standard. This protocol should be optimized and validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[13][14][15][16]

1. Materials and Reagents:

-

Methyl vanillate analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

2. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of methyl vanillate in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From the stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution in a 50:50 methanol:water mixture.

-

Prepare a working solution of the internal standard (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of the internal standard working solution in acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Illustrative):

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 10% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often suitable for phenolic compounds.

-

MRM Transitions: These would need to be determined experimentally by infusing the pure compounds. The table below provides hypothetical values.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Methyl vanillate | 181.1 | 151.1 | 15 |

| This compound | 184.1 | 154.1 | 15 |

5. Method Validation:

-

The method should be validated for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), recovery, matrix effect, and stability according to regulatory guidelines.

Data Presentation

The following tables present illustrative quantitative data that would be generated during the validation of the bioanalytical method described above.

Table 1: Calibration Curve for Methyl Vanillate in Human Plasma

| Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| 1.0 | 0.98 | 98.0 | 8.5 |

| 2.5 | 2.55 | 102.0 | 6.2 |

| 5.0 | 5.10 | 102.0 | 4.1 |

| 10.0 | 9.75 | 97.5 | 3.5 |

| 25.0 | 25.8 | 103.2 | 2.1 |

| 50.0 | 49.5 | 99.0 | 1.8 |

| 100.0 | 101.2 | 101.2 | 2.5 |

| 250.0 | 245.0 | 98.0 | 3.0 |

| 500.0 | 505.0 | 101.0 | 4.2 |

Table 2: Inter-day Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1.0 | 1.05 | 105.0 | 10.2 |

| Low QC | 3.0 | 2.90 | 96.7 | 7.8 |

| Mid QC | 75.0 | 78.5 | 104.7 | 4.5 |

| High QC | 400.0 | 390.0 | 97.5 | 5.1 |

Conclusion

This compound is a valuable tool for metabolic studies, primarily serving as an ideal internal standard for the precise and accurate quantification of its non-deuterated counterpart in complex biological matrices. Its use in LC-MS/MS-based bioanalysis can significantly enhance the reliability of pharmacokinetic and metabolic data. Furthermore, while not yet demonstrated in the literature, its potential as a metabolic tracer to investigate the in vivo and in vitro biotransformation of methyl vanillate presents an exciting avenue for future research. The methodologies and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively incorporate this compound into their metabolic study designs.

References

- 1. labs.iqvia.com [labs.iqvia.com]

- 2. Demethylation of vanillic acid by recombinant LigM in a one-pot cofactor regeneration system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. Bacterial attack on phenolic ethers: An enzyme system demethylating vanillic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bacterial attack on phenolic ethers: An enzyme system demethylating vanillic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Biotransformation of vanillin into vanillyl alcohol by a novel strain of Cystobasidium laryngis isolated from decaying wood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www1.udel.edu [www1.udel.edu]

- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 10. csub.edu [csub.edu]

- 11. brainly.com [brainly.com]

- 12. microbiologyresearch.org [microbiologyresearch.org]

- 13. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 14. moh.gov.bw [moh.gov.bw]

- 15. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 16. hhs.gov [hhs.gov]

An In-depth Technical Guide to Methyl Vanillate-d3 as a Derivative of Vanillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl vanillate-d3, a deuterated derivative of vanillin. It details its synthesis, physicochemical properties, and its significant role as an activator of the Wnt/β-catenin signaling pathway. This document is intended to be a valuable resource for researchers in drug discovery and development, offering detailed experimental protocols, comparative data, and visualization of key biological and experimental workflows. The strategic incorporation of deuterium (B1214612) in the methyl ester group of methyl vanillate (B8668496) offers a powerful tool for metabolic studies, pharmacokinetic research, and as an internal standard in quantitative bioanalysis.

Introduction

Vanillin, a primary component of vanilla bean extract, is a widely used flavoring agent with known biological activities. Its derivatives are of significant interest in medicinal chemistry. Methyl vanillate is the methyl ester of vanillic acid, which can be derived from vanillin. The deuterated form, this compound, substitutes the three hydrogen atoms of the methyl ester group with deuterium. This isotopic labeling provides a subtle but powerful modification that can significantly alter the metabolic fate of the molecule due to the kinetic isotope effect. The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic processes involving the cleavage of this bond, potentially leading to an improved pharmacokinetic profile.[1]

Methyl vanillate has been identified as an activator of the Wnt/β-catenin signaling pathway, a crucial pathway involved in embryonic development, tissue homeostasis, and disease.[2][3] Its ability to modulate this pathway makes it and its deuterated analog valuable tools for research in areas such as bone regeneration and oncology.[2][4] This guide will explore the synthesis of this compound, its properties in comparison to its non-deuterated counterpart, and its mechanism of action in the Wnt/β-catenin pathway.

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral data for methyl vanillate and the expected corresponding data for this compound.

Table 1: Physicochemical Properties

| Property | Methyl Vanillate | This compound (Predicted) | Reference |

| Molecular Formula | C₉H₁₀O₄ | C₉H₇D₃O₄ | [5][6] |

| Molecular Weight | 182.17 g/mol | ~185.20 g/mol | [5][6] |

| Melting Point | 64-67 °C | 64-67 °C | [7] |

| Boiling Point | 285-287 °C | 285-287 °C | [7] |

| Appearance | White solid | White solid | [7] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727) | Soluble in chloroform and methanol |

Table 2: Spectral Data

| Technique | Methyl Vanillate | This compound (Predicted) | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65-7.54 (m, 2H), 6.95-6.93 (m, 1H), 6.29 (s, 1H, -OH), 3.92 (s, 3H, -OCH₃), 3.89 (s, 3H, -COOCH₃) | δ (ppm): 7.65-7.54 (m, 2H), 6.95-6.93 (m, 1H), 6.29 (s, 1H, -OH), 3.92 (s, 3H, -OCH₃). The peak at 3.89 ppm will be absent. | [5][8] |

| ¹³C NMR (CDCl₃) | δ (ppm): 166.98, 150.23, 146.35, 124.29, 122.35, 114.24, 111.98, 56.15, 51.94 | δ (ppm): 166.98, 150.23, 146.35, 124.29, 122.35, 114.24, 111.98, 56.15, ~51.94 (septet, due to C-D coupling). | [9] |

| Mass Spectrometry (EI-MS) | m/z: 182 (M+), 151, 123 | m/z: 185 (M+), 154, 123 | [5] |

Synthesis of this compound

This compound can be synthesized from vanillic acid through a Fischer esterification reaction using deuterated methanol (CD₃OD) as the deuterium source.

Experimental Workflow: Synthesis of this compound

Detailed Experimental Protocol: Fischer Esterification

Materials:

-

Vanillic acid

-

Methanol-d4 (CD₃OD, 99.5 atom % D)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve vanillic acid (1.0 eq) in an excess of methanol-d4 (10-20 eq).

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux with stirring for approximately 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol-d4 under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate.

-

Transfer the ethyl acetate solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted vanillic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation:

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

-

Purification (Optional): The crude product can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity: Activation of the Wnt/β-catenin Signaling Pathway

Methyl vanillate has been shown to be an activator of the canonical Wnt/β-catenin signaling pathway.[2] This pathway is integral to numerous cellular processes, and its dysregulation is implicated in various diseases.

Signaling Pathway Diagram

Mechanism of Action

In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a "destruction complex" consisting of Axin, adenomatous polyposis coli (APC), and glycogen (B147801) synthase kinase 3β (GSK-3β). This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome.

Methyl vanillate, acting as a Wnt agonist, is believed to bind to the Frizzled family of receptors and its co-receptor LRP5/6.[10][11] This binding event initiates a signaling cascade that leads to the recruitment of the scaffold protein Dishevelled (Dsh). Dsh, in turn, inhibits the activity of the destruction complex.[12] With the inhibition of GSK-3β, β-catenin is no longer phosphorylated and accumulates in the cytoplasm. This stable β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the transcription of Wnt target genes.[13][14] Studies have shown that methyl vanillate treatment increases the expression and nuclear translocation of β-catenin.[3]

Applications in Research and Drug Development

The use of deuterated compounds like this compound offers several advantages in a research and development setting:

-

Metabolic Studies: The kinetic isotope effect can be leveraged to study the metabolic fate of methyl vanillate. By comparing the metabolite profiles of the deuterated and non-deuterated compounds, researchers can identify the primary sites of metabolism.

-